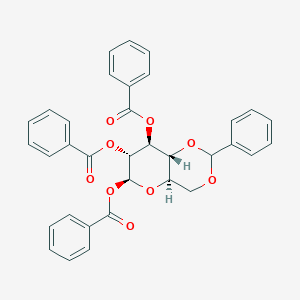
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose is a carbohydrate derivative with a complex structure. It is widely used in the biomedical industry as a key intermediate in the synthesis of various drugs. This compound’s unique structure makes it valuable in the development of treatments for diseases such as cancer, diabetes, and microbial infections.
Méthodes De Préparation
The synthesis of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose typically involves the protection of hydroxyl groups in glucose derivatives. The synthetic route often includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, and 3 of the glucose molecule are protected using benzoyl chloride in the presence of a base such as pyridine.
Formation of Benzylidene Acetal: The hydroxyl groups at positions 4 and 6 are protected by forming a benzylidene acetal using benzaldehyde and an acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography
Activité Biologique
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose is a synthetic carbohydrate derivative notable for its structural modifications that enhance its utility in organic chemistry and potential biological applications. This article examines its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant comparative studies.
Structural Characteristics
The compound features multiple benzoyl groups and a benzylidene acetal, which provide stability against hydrolysis and facilitate its role as a glycosyl donor in glycosylation reactions. The structural formula is represented as follows:
- Molecular Formula : C34H28O9
- Molecular Weight : 580.58 g/mol
Potential Biological Activities
- Antimicrobial Activity : Similar glucopyranosides have shown effectiveness against bacterial infections. Research indicates that sugar derivatives can disrupt bacterial cell walls or interfere with metabolic pathways.
- Antiviral Properties : Some glucopyranoside derivatives inhibit viral replication by blocking viral entry into host cells or interfering with viral assembly.
- Anticancer Effects : Studies have demonstrated that certain sugar derivatives can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Interaction Studies
Research has indicated that carbohydrate derivatives like 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose interact with lectins and other carbohydrate-binding proteins. These interactions can influence critical biological processes such as cell signaling and recognition, which are essential for developing carbohydrate-based therapeutics.
Comparison with Related Compounds
To better understand the unique properties of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose | Structure | Uses pivaloyl instead of benzoyl; different reactivity |
| 4,6-Di-O-benzyliden-1,2,3-tri-O-benzoyl-β-D-glucopyranose | Structure | More reactive due to fewer protecting groups |
| Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | Structure | Enhanced lipophilicity; potential for different biological interactions |
Case Studies and Research Findings
Several studies have investigated the biological effects of glucopyranoside derivatives:
- Antiviral Activity Study : A study published in Journal of Medicinal Chemistry explored various glucopyranosides' ability to inhibit viral replication in vitro. The results indicated that modifications at the C-4 position significantly enhanced antiviral efficacy (PMC8312278).
- Antimicrobial Efficacy Research : A comparative analysis demonstrated that glucopyranosides modified with benzoyl groups exhibited increased activity against Gram-positive bacteria compared to their unmodified counterparts (ChemicalBook).
- Cancer Cell Apoptosis Induction : Research highlighted that certain sugar derivatives triggered apoptosis in human cancer cell lines through a mitochondrial pathway (MDPI).
Propriétés
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6,7-dibenzoyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c35-30(22-13-5-1-6-14-22)40-28-27-26(21-38-33(42-27)25-19-11-4-12-20-25)39-34(43-32(37)24-17-9-3-10-18-24)29(28)41-31(36)23-15-7-2-8-16-23/h1-20,26-29,33-34H,21H2/t26-,27-,28+,29-,33?,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUOVSDDQIVIU-DDBDHODBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














